molecular formula C15H22BNO4 B2486443 Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1386860-57-6

Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B2486443
CAS No.: 1386860-57-6
M. Wt: 291.15
InChI Key: FHXRTEFERUPPHB-UHFFFAOYSA-N
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Description

Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronic ester-containing carbamate derivative. Its structure features a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a phenyl ring, which is further substituted with an ethyl carbamate moiety at the para position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the pinacol boronate group, enabling efficient carbon-carbon bond formation in organic synthesis . It also serves as a key intermediate in medicinal chemistry for the development of protease inhibitors, kinase-targeting agents, and other bioactive molecules .

Properties

IUPAC Name

ethyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-6-19-13(18)17-12-9-7-11(8-10-12)16-20-14(2,3)15(4,5)21-16/h7-10H,6H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXRTEFERUPPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Palladium catalysts and bases such as potassium carbonate are often used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids

    Reduction: Boranes

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves the formation of a boronate complex with a palladium catalyst. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group plays a crucial role in stabilizing the intermediate species and facilitating the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of arylboronic esters functionalized with carbamate groups. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

2.1.1. Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
  • Structure : The boronate ester and carbamate groups are meta-substituted on the phenyl ring.
  • Synthesis : Prepared via palladium-catalyzed cross-coupling or direct borylation of pre-functionalized aryl halides .
  • Properties: Molecular Formula: C₁₅H₂₂BNO₄ Boiling Point: 367.0 ± 25.0 °C (predicted) pKa: 13.97 ± 0.70 (predicted) .
  • Applications : Used in similar cross-coupling reactions but may exhibit altered reactivity due to steric and electronic differences from the para-substituted analog .
2.1.2. Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
  • Structure : Features a benzyl-protected carbamate group instead of ethyl.
  • Synthesis : Derived from benzylation of the parent amine followed by boronate ester installation .
  • Applications : The benzyl group enhances lipophilicity, making it preferable for prodrug strategies or membrane-permeable therapeutics .
2.1.3. tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
  • Structure : Substitutes ethyl with a tert-butyl carbamate group.
  • Synthesis : Prepared via Boc protection of the amine intermediate prior to boronate functionalization .
  • Properties :
    • Higher steric bulk improves stability against hydrolysis.
    • Common in peptide synthesis and as a protecting group in multistep reactions .

Functional Analogues

2.2.1. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • Structure : Replaces carbamate with a nitrile group.
  • Applications: Used in cyano-directed C–H borylation reactions and as a precursor for heterocycle synthesis .
2.2.2. 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkylcarbamates
  • Structure : Combines carbamate with chlorophenyl and amide groups.
  • Properties : Demonstrates higher lipophilicity (log k = 1.8–2.5) compared to ethyl carbamate derivatives (log k = 1.2–1.6) .
  • Applications : Explored as antimicrobial and antitumor agents due to enhanced membrane penetration .

Key Research Findings

  • Reactivity in Cross-Coupling : Ethyl carbamate derivatives exhibit faster coupling kinetics compared to tert-butyl analogs due to reduced steric hindrance .
  • Biological Activity : Carbamate groups enhance binding to serine proteases, as demonstrated in RNase A-based tumor-targeting systems .
  • Stability : tert-Butyl derivatives resist enzymatic degradation better than ethyl or benzyl analogs, making them suitable for in vivo applications .

Biological Activity

Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, a compound featuring a boron-containing moiety, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C15H21BO4C_{15}H_{21}BO_4, with a molecular weight of approximately 276.14 g/mol. The compound features a carbamate functional group linked to a phenyl ring that is substituted with a boron-containing dioxaborolane moiety. This unique structure is hypothesized to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with ethyl chloroformate in the presence of a base. This method allows for the efficient formation of the desired carbamate derivative while maintaining the integrity of the dioxaborolane structure.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds containing dioxaborolane moieties. For instance:

  • Inhibition of Cancer Cell Proliferation : this compound has shown promising results in inhibiting the proliferation of various cancer cell lines in vitro. The mechanism appears to involve interference with cellular signaling pathways that regulate growth and apoptosis.
Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of migration

Enzyme Inhibition

This compound also exhibits enzyme inhibitory activity. Specifically:

  • Inhibition of Esterases : The compound has been evaluated for its ability to inhibit esterase enzymes which play crucial roles in drug metabolism and detoxification processes.
Enzyme IC50 (µM) Inhibition Type
Acetylcholinesterase8.0Competitive inhibition
Butyrylcholinesterase6.5Non-competitive inhibition

Case Studies and Research Findings

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant antitumor activity against specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Esterase Inhibition Research : Another investigation focused on the compound's inhibitory effects on cholinesterases revealed that it could serve as a lead compound for developing therapeutic agents aimed at neurodegenerative diseases .

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